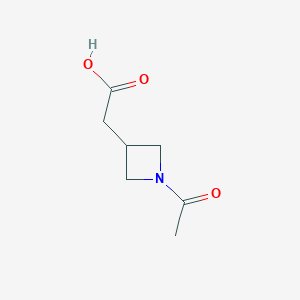
1-Cyclopropyl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a cyclopropyl group. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture . The unique structure of 1-cyclopropyl-1H-1,2,3,4-tetrazole makes it an interesting subject for research and application in different scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-cyclopropyl-1H-1,2,3,4-tetrazole can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with sodium azide and triethyl orthoformate under acidic conditions . Another method includes the cyclization of nitriles with sodium azide in the presence of zinc salts as catalysts . These reactions typically proceed under mild conditions and offer good yields.
Industrial Production Methods
Industrial production of 1-cyclopropyl-1H-1,2,3,4-tetrazole often involves the use of continuous flow reactors to ensure consistent quality and high yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopropyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Cyclopropyl tetrazole oxides.
Reduction: Cyclopropyl tetrazole hydrides.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-cyclopropyl-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-1H-1,2,3,4-tetrazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of certain bacterial enzymes, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-cyclopropyl-1H-1,2,3,4-tetrazole can be compared with other tetrazole derivatives such as:
1-phenyl-1H-1,2,3,4-tetrazole: Known for its use in pharmaceuticals.
1-methyl-1H-1,2,3,4-tetrazole: Used in material science for its unique properties.
The uniqueness of 1-cyclopropyl-1H-1,2,3,4-tetrazole lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other tetrazole derivatives .
Propiedades
Fórmula molecular |
C4H6N4 |
|---|---|
Peso molecular |
110.12 g/mol |
Nombre IUPAC |
1-cyclopropyltetrazole |
InChI |
InChI=1S/C4H6N4/c1-2-4(1)8-3-5-6-7-8/h3-4H,1-2H2 |
Clave InChI |
NODJCFKVYMRPKX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)

![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)

![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)



![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)

![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)
